6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
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Overview
Description
6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is a heterocyclic compound that features a fused ring system combining imidazole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-arylaminomethyl-2,4-dihydro[1,2,4]triazol-3-ones with 1,1’-carbonyldiimidazole . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions where specific substituents on the phenyl ring or the fused ring system are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring or the fused ring system.
Scientific Research Applications
6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar fused ring system and are studied for their necroptosis inhibitory properties.
Imidazo[2,1-b][1,3,4]thiadiazoles: These compounds have a similar imidazole core and are evaluated for their antimicrobial activities.
Uniqueness
6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is unique due to its specific fused ring system and the presence of a phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C10H8N4O2 |
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Molecular Weight |
216.20 g/mol |
IUPAC Name |
6-phenyl-3,7-dihydroimidazo[1,5-b][1,2,4]triazole-2,5-dione |
InChI |
InChI=1S/C10H8N4O2/c15-9-11-8-6-13(10(16)14(8)12-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15) |
InChI Key |
QXMVLEBCJBIDGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=O)NN2C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
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